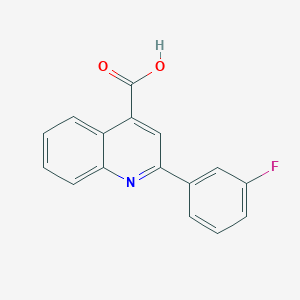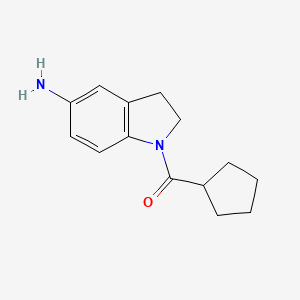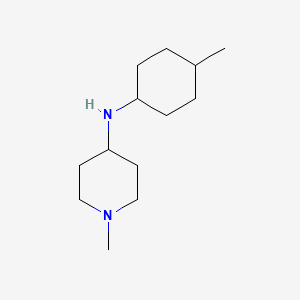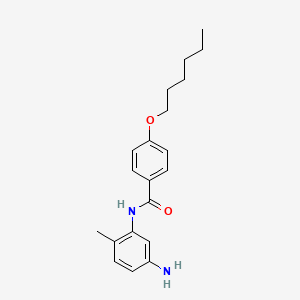![molecular formula C9H9ClN2S2 B1460775 4-Chloro-6-ethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidine CAS No. 900463-12-9](/img/structure/B1460775.png)
4-Chloro-6-ethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidine
説明
“4-Chloro-6-ethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C9H9ClN2S2 . It is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their wide range of biological activities .
Synthesis Analysis
Thieno[2,3-d]pyrimidines can be synthesized from substituted aldehydes, HCl, and DMF under reflux conditions . The specific synthesis process for “this compound” is not detailed in the available literature.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thieno[2,3-d]pyrimidine core with a chlorine atom at the 4-position, an ethyl group at the 6-position, and a methylsulfanyl group at the 2-position .
科学的研究の応用
Synthesis and Chemical Reactivity
- Research has detailed the synthesis of thieno[2,3-d]pyrimidine derivatives, demonstrating their chemical reactivity and potential for forming diverse chemical structures. For example, the synthesis of 6-methylsulfanyl-2,4-dithioxo-tetrahydropyrimidines and their reactions to form amino substituted pyrimidines highlight the versatile reactivity of thieno[2,3-d]pyrimidine scaffolds, which can be applied to the development of novel compounds with varied biological activities (Briel et al., 2002).
Antitumor and Antiviral Activities
- Thieno[2,3-d]pyrimidine derivatives have shown significant antitumor and antiviral activities. A study on thieno-fused 7-deazapurine ribonucleosides derived from thieno[2,3-d]pyrimidines revealed low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, as well as some antiviral activity against HCV. This suggests potential applications of 4-Chloro-6-ethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidine in the development of anticancer and antiviral agents (Tichy et al., 2017).
Antimicrobial and Anti-inflammatory Agents
- Novel thieno[2,3-d]pyrimidine compounds have been synthesized and tested for their antimicrobial and anti-inflammatory activities, showing promise as bioactive compounds. The synthesis of new thieno[2,3-d]pyrimidine derivatives and their evaluation as antimicrobial and anti-inflammatory agents indicate the potential of thieno[2,3-d]pyrimidine derivatives, including this compound, in medicinal chemistry and drug discovery (Tolba et al., 2018).
Fluorescence and Spectroscopic Properties
- Some thieno[2,3-d]pyrimidine derivatives exhibit solid-state fluorescence, suggesting their use in materials science for the development of fluorescent probes or materials. The synthesis and solid-state fluorescence properties of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, for instance, highlight the potential of thieno[2,3-d]pyrimidine derivatives in the design of new fluorescent materials (Yokota et al., 2012).
将来の方向性
Thieno[2,3-d]pyrimidines, including “4-Chloro-6-ethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidine”, continue to attract interest due to their various chemical and biological applications . Future research may focus on further exploring their therapeutic potential and optimizing their synthesis processes.
作用機序
Target of Action
It is known that thienopyrimidine derivatives, which include this compound, are structural analogs of purines and are important in medicinal chemistry . They are often associated with a wide spectrum of biological activities .
Mode of Action
It is known that thienopyrimidine derivatives interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thienopyrimidine derivatives are known to influence various enzymes and pathways, contributing to their diverse biological activities .
Result of Action
Thienopyrimidine derivatives are known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties .
生化学分析
Biochemical Properties
4-Chloro-6-ethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial in cell signaling pathways. The interaction between this compound and these enzymes often involves binding to the active site, leading to inhibition of enzyme activity. Additionally, this compound can interact with proteins involved in DNA replication and repair, potentially affecting cellular processes at the genetic level .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways. These pathways are critical for cell growth, proliferation, and survival. By inhibiting key enzymes in these pathways, this compound can induce apoptosis or programmed cell death in cancer cells, making it a potential candidate for anticancer therapies . Furthermore, this compound can alter gene expression and cellular metabolism, leading to changes in the production of essential biomolecules and energy metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes. This binding can prevent substrate access and subsequent catalytic activity, leading to a decrease in enzyme function. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to upregulation or downregulation of specific genes, ultimately affecting cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, but its degradation can occur over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function . These temporal effects are crucial for understanding the potential therapeutic applications and safety of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects are likely due to the accumulation of the compound in these organs and the disruption of essential biochemical pathways . Understanding the dosage effects is critical for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of specific metabolites . The study of these metabolic pathways is essential for understanding the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, such as ABC transporters, and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the nucleus or mitochondria, where it can exert its biochemical effects. For example, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can interact with DNA and transcription factors . Understanding the subcellular localization is crucial for elucidating the precise mechanisms of action and potential therapeutic applications of this compound.
特性
IUPAC Name |
4-chloro-6-ethyl-2-methylsulfanylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S2/c1-3-5-4-6-7(10)11-9(13-2)12-8(6)14-5/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDNWRUSNATCMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N=C2Cl)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one](/img/structure/B1460693.png)
![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol](/img/structure/B1460694.png)
![3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1460695.png)
![18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol]](/img/structure/B1460696.png)
![4,6-dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1460697.png)

![Pyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B1460701.png)
![(S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1460705.png)


![N-[(2,6-difluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1460710.png)


![N-[2-(4-chlorophenyl)ethyl]cyclopentanamine](/img/structure/B1460713.png)
